molecular formula C8H11BN2O2 B11761164 [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid

[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid

Cat. No.: B11761164
M. Wt: 178.00 g/mol
InChI Key: ZEUDXVMIQNBQKC-UHFFFAOYSA-N
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Description

[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 50-100°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Organic halides (e.g., bromides, iodides) in the presence of a palladium catalyst and a base.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Hydroxyl-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the organic halide used.

Mechanism of Action

The mechanism of action of [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid in chemical reactions primarily involves the formation of a palladium-boron complex during the Suzuki–Miyaura coupling. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the pyridine and azetidine rings, which stabilize the intermediate complexes.

Comparison with Similar Compounds

Uniqueness: The presence of both the azetidine and pyridine rings in [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid provides unique electronic and steric properties that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H11BN2O2

Molecular Weight

178.00 g/mol

IUPAC Name

[2-(azetidin-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C8H11BN2O2/c12-9(13)7-2-3-10-8(6-7)11-4-1-5-11/h2-3,6,12-13H,1,4-5H2

InChI Key

ZEUDXVMIQNBQKC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2CCC2)(O)O

Origin of Product

United States

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